molecular formula C9H8N2S B6253768 1H,4H,5H-thieno[2,3-g]indazole CAS No. 35635-88-2

1H,4H,5H-thieno[2,3-g]indazole

Cat. No. B6253768
CAS RN: 35635-88-2
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,4H,5H-thieno[2,3-g]indazole (TGI) is an indazole heterocyclic compound that has been studied extensively for its potential applications in scientific research. It has been used as a synthetic precursor for the synthesis of several heterocyclic compounds, and its unique properties have been exploited for its use in a variety of research applications.

Scientific Research Applications

1H,4H,5H-thieno[2,3-g]indazole has been used in a variety of scientific research applications. It has been used as a synthetic precursor for the synthesis of several heterocyclic compounds, such as indazole-3-carboxamides, thieno[2,3-d]pyrimidines, and thieno[3,2-d]pyridines. It has also been used as a building block for the synthesis of several biologically active compounds, such as antifungal agents, antimicrobial agents, and anti-inflammatory agents. In addition, 1H,4H,5H-thieno[2,3-g]indazole has been used as a ligand for the preparation of organometallic complexes, as well as for the synthesis of polymers materials.

Mechanism of Action

The mechanism of action of 1H,4H,5H-thieno[2,3-g]indazole is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of fatty acids and carbohydrates. It has also been suggested that 1H,4H,5H-thieno[2,3-g]indazole may interfere with the binding of certain hormones to their respective receptors, resulting in a decrease in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H,4H,5H-thieno[2,3-g]indazole are not yet fully understood. However, studies have shown that the compound has antimicrobial and anti-inflammatory properties, as well as the potential to inhibit the growth of certain cancer cells. In addition, 1H,4H,5H-thieno[2,3-g]indazole has been shown to reduce cholesterol levels in animal models, and to act as an antioxidant and protect against oxidative damage.

Advantages and Limitations for Lab Experiments

1H,4H,5H-thieno[2,3-g]indazole has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a stable compound, and is not easily degraded by light or air. However, 1H,4H,5H-thieno[2,3-g]indazole is toxic and should be handled with care. It should also be stored in a cool, dry place, away from light and heat.

Future Directions

The potential applications of 1H,4H,5H-thieno[2,3-g]indazole are vast, and there are numerous potential future directions for research. These include further studies into the compound’s antimicrobial and anti-inflammatory properties, as well as its potential to inhibit the growth of certain cancer cells. In addition, further research could be conducted into its potential to reduce cholesterol levels, and to act as an antioxidant and protect against oxidative damage. Finally, further research could be conducted into the compound’s potential for use as a synthetic precursor for the synthesis of various heterocyclic compounds, as well as its potential for use in the preparation of organometallic complexes and polymers materials.

Synthesis Methods

1H,4H,5H-thieno[2,3-g]indazole can be synthesized via several methods, including the reaction of 3-chloro-2-methyl-4-nitropyridine with 3-chloro-2-methyl-4-nitrobenzene, the reaction of 4-methylthiophenol with 3-chloro-2-methyl-4-nitrobenzene, and the reaction of 4-methylthiophenol with 3-chloro-2-methyl-4-nitropyridine. All of these reactions are conducted in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, or nitric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,4H,5H-thieno[2,3-g]indazole involves the condensation of 2-aminobenzothiazole with 2-cyanophenylacetylene followed by cyclization to form the desired product.", "Starting Materials": [ "2-aminobenzothiazole", "2-cyanophenylacetylene", "Sodium hydride", "Dimethylformamide (DMF)", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzothiazole (1.0 equiv) and 2-cyanophenylacetylene (1.2 equiv) in DMF and add sodium hydride (1.2 equiv) slowly with stirring at room temperature.", "Step 2: Heat the reaction mixture to 80°C and stir for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and add acetic acid to quench the reaction.", "Step 4: Dilute the reaction mixture with ethanol and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product, 1H,4H,5H-thieno[2,3-g]indazole." ] }

CAS RN

35635-88-2

Product Name

1H,4H,5H-thieno[2,3-g]indazole

Molecular Formula

C9H8N2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.